molecular formula C7H3BrClF3O2 B13914370 3-Bromo-5-chloro-4-(trifluoromethoxy)phenol

3-Bromo-5-chloro-4-(trifluoromethoxy)phenol

Cat. No.: B13914370
M. Wt: 291.45 g/mol
InChI Key: CEVQTNHRQXPYSW-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-4-(trifluoromethoxy)phenol is a chemical compound characterized by the presence of bromine, chlorine, and trifluoromethoxy groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-4-(trifluoromethoxy)phenol typically involves the introduction of bromine, chlorine, and trifluoromethoxy groups onto a phenol ring. One common method is the electrophilic aromatic substitution reaction, where phenol is treated with bromine and chlorine in the presence of a catalyst to introduce the halogen atoms. The trifluoromethoxy group can be introduced using a trifluoromethylating agent under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-4-(trifluoromethoxy)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-5-chloro-4-(trifluoromethoxy)phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-4-(trifluoromethoxy)phenol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-(trifluoromethyl)phenol
  • 3-Bromo-5-chloro-4-methoxyphenol
  • 3-Bromo-5-chloro-4-(trifluoromethyl)phenol

Uniqueness

3-Bromo-5-chloro-4-(trifluoromethoxy)phenol is unique due to the presence of both bromine and chlorine atoms along with the trifluoromethoxy group. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H3BrClF3O2

Molecular Weight

291.45 g/mol

IUPAC Name

3-bromo-5-chloro-4-(trifluoromethoxy)phenol

InChI

InChI=1S/C7H3BrClF3O2/c8-4-1-3(13)2-5(9)6(4)14-7(10,11)12/h1-2,13H

InChI Key

CEVQTNHRQXPYSW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)OC(F)(F)F)Br)O

Origin of Product

United States

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